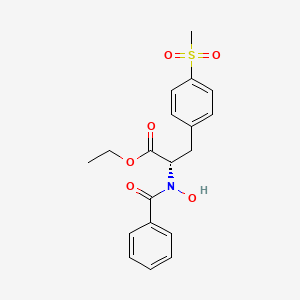

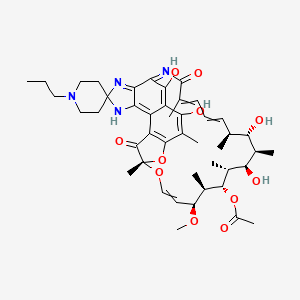

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside (MTBCDG) is a chemical compound that is used in various scientific research applications. MTBCDG is a derivative of glucose and is synthesized from a combination of benzoyl chloride and glucose. It is a white, odorless, and crystalline powder that is soluble in water and ethanol. MTBCDG has been used in a variety of scientific research studies due to its ability to act as a powerful inhibitor of enzymes and proteins.

Scientific Research Applications

Synthesis of Complex Sugars

This compound has been pivotal in the synthesis of complex sugars and analogues, such as the terminal trisaccharide of globotetraose and its derivatives. By employing radical deoxygenation techniques and various glycosylation strategies, researchers have developed methods to create analogues with potential biological applications. These synthetic strategies illustrate the compound's utility in constructing sugars with modified properties for research in glycoscience and related fields (Nilsson, Wendler, & Magnusson, 1994).

Fluoro-Derivatives and Transport Studies

The compound has also been used to generate 4-deoxy-4-fluoro-D-glucose, a variant demonstrating the intricate role of O-4 in glucose transport within human erythrocytes. This research provides insights into glucose transport mechanisms and the significance of specific oxygen positions in sugar molecules, contributing to our understanding of sugar biology and transport phenomena (Lopes & Taylor, 1979).

Mechanism of Action

Target of Action

Methyl 2,3,6-tri-O-benzoyl-4-deoxy-4-chloro-alpha-D-glucopyranoside is primarily used to study the substrate specificity of certain transferase enzymes involved in glycoprotein biosynthesis . These enzymes play a crucial role in the post-translational modification of proteins, which can significantly affect protein function and stability.

Biochemical Pathways

The compound is involved in the glycoprotein biosynthesis pathway . Glycoproteins are proteins that have sugar molecules attached, which can influence their function, stability, and location within the cell. The downstream effects of this pathway can be vast, as glycoproteins play roles in numerous biological processes, including cell-cell interaction, immune response, and protein folding.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific glycoproteins being synthesized. Given its role in studying enzyme specificity, it could potentially influence the variety of glycoproteins produced within a cell .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with certain transferase enzymes involved in glycoprotein biosynthesis . These interactions can provide valuable insights into the substrate specificity of these enzymes .

Molecular Mechanism

It is known that this compound can interact with certain enzymes, potentially influencing their activity

properties

IUPAC Name |

[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25ClO8/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3/t21-,22-,23+,24-,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIVKNTXZOYDEL-NRUNVSGISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride](/img/no-structure.png)

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)